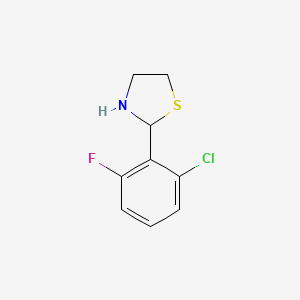

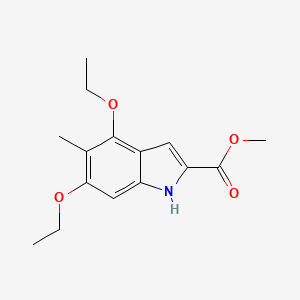

5-Chloro-6-methylpyridin-2-amine

Descripción general

Descripción

5-Chloro-6-methylpyridin-2-amine is a chemical compound that serves as a key intermediate for lumacaftor . Lumacaftor is a drug used in combination with ivacaftor for the treatment of cystic fibrosis .

Synthesis Analysis

The synthesis of this compound is achieved through a four-step sequence, starting from 2-amino-6-chloropyridine . The crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction . This method is considered safe and efficient, and it avoids the utilization of peroxide .Chemical Reactions Analysis

This compound can be synthesized through a Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic chemistry to synthesize various organic compounds .Physical And Chemical Properties Analysis

According to PubChem, the molecular weight of this compound is 142.58 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 38.9 Ų .Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

5-Chloro-6-methylpyridin-2-amine serves as a key intermediate in the synthesis of various organic compounds. Studies demonstrate its utility in producing Schiff bases, which have applications as herbicides, fungicides, neoplasm inhibitors, antivirals, anticonvulsants, antimicrobials, anticancer agents, tubercular drugs, and plant growth regulators (Gangadasu, Raju, & Rao, 2002). Additionally, it is used in the preparation of aroylthioureas, exhibiting fungicidal and plant growth regulative activity (Liu, 2013).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized for potential cardiovascular benefits. For instance, compounds like 5-cyano-6-morpholino-(3,4'-bipyridine)-1'-oxide have shown significant positive inotropic potency in cardiac applications (Klauschenz et al., 1994).

Chemical Reactions and Catalysis

This compound is also pivotal in various chemical reactions and catalysis processes. For example, it is involved in the Pummerer rearrangement, leading to the formation of unique aminals (Rakhit, Georges, & Bagli, 1979). Additionally, it plays a role in chemoselective amination processes, which are crucial in organic synthesis (Ji, Li, & Bunnelle, 2003).

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the synthesis of compounds with herbicidal properties. An example includes the preparation of pyridyl phenylureas, which are of interest due to their potential agricultural applications (Setliff, Rankin, & Milstead, 1989).

Safety and Hazards

Direcciones Futuras

The synthesis of 5-Chloro-6-methylpyridin-2-amine is a crucial step in the production of lumacaftor, a drug used for the treatment of cystic fibrosis . Improvements in the synthesis process, such as the one described by Zhang et al., can lead to safer and more efficient production methods . This could have significant implications for the treatment of cystic fibrosis in the future.

Mecanismo De Acción

Target of Action

5-Chloro-6-methylpyridin-2-amine is a key intermediate for making Lumacaftor . Lumacaftor is a drug used in combination with ivacaftor for the treatment of cystic fibrosis. The primary target of Lumacaftor is the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in patients with cystic fibrosis .

Mode of Action

Lumacaftor works by increasing the amount of CFTR protein at the cell surface and enhancing the function of the Phe508del-CFTR protein .

Biochemical Pathways

By correcting the processing and trafficking defect of the Phe508del-CFTR protein, Lumacaftor helps to increase the amount of functional CFTR protein at the cell surface .

Result of Action

As a key intermediate in the synthesis of lumacaftor, it contributes to the overall effect of lumacaftor, which is to increase the amount of functional cftr protein at the cell surface .

Análisis Bioquímico

Biochemical Properties

5-Chloro-6-methylpyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor for certain protein kinases, which are crucial in regulating cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity. This compound’s ability to inhibit specific enzymes makes it a valuable tool in biochemical research and potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphorylation status of certain proteins, thereby altering signal transduction pathways . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical balance within cells. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall activity and function. These factors are important for understanding the compound’s pharmacodynamics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

5-chloro-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIKRPPKGCWKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482438 | |

| Record name | 5-chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36936-23-9 | |

| Record name | 5-chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chloro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.